molecular formula C22H18N4O3S B2597260 N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide CAS No. 577986-04-0

N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No. B2597260
CAS RN: 577986-04-0
M. Wt: 418.47
InChI Key: CQQWWCMNEBFDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide involved the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate in absolute ethanol .


Molecular Structure Analysis

The molecular structure of “N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide” consists of 22 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide” are not available, similar compounds have been studied. For instance, a compound designated as B7, which has a similar structure, was found to inhibit the interaction between the PRRSV glycoprotein and the CD163-SRCR5 domain .

Scientific Research Applications

Alzheimer’s Disease Treatment

Research has focused on the development of hybrid compounds containing quinoxalinyl benzenesulfonamide moieties as potent inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targeting Alzheimer’s disease treatment. These compounds show promise due to their dual inhibitory activity, selectivity toward BChE, and potential to block AChE-induced β-amyloid aggregation, suggesting a disease-modifying effect. Their molecular docking studies have also provided insight into the structural requirements for effective AChE and BChE inhibition, making them valuable leads for further optimization as multitarget anti-AD agents (Makhaeva et al., 2020).

Catalysis

Quinoxalinyl benzenesulfonamide derivatives have been explored for their catalytic properties, particularly in the context of transfer hydrogenation reactions. Certain ruthenium complexes containing these moieties have shown good activity in catalyzing the hydrogenation of acetophenone derivatives, highlighting their potential as efficient catalysts for organic synthesis processes (Dayan et al., 2013).

Anticancer Activity

Several studies have investigated quinoxalinyl benzenesulfonamide derivatives for their potential anticancer activities. Compounds with this structural motif have been synthesized and tested against various cancer cell lines, showing promising anticancer effects. The mechanisms underlying their anticancer activities include apoptosis induction and cell cycle arrest, making them interesting candidates for further research as anticancer agents (Żołnowska et al., 2018).

Antimicrobial Agents

The antimicrobial properties of quinoxalinyl benzenesulfonamide derivatives have also been a focus of scientific research. Some synthesized compounds have exhibited significant antibacterial and antifungal activities, warranting further studies to explore their potential as new antimicrobial agents. These findings suggest a promising avenue for the development of novel treatments against infectious diseases (Diaconu et al., 2020).

Future Directions

Future research could focus on further understanding the mechanism of action of “N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide” and similar compounds, particularly their role in inhibiting carbonic anhydrase IX (CA IX) and their potential as antiproliferative agents . Additionally, more studies could be conducted to explore the chemical reactions involving this compound .

properties

IUPAC Name

N-[3-(4-acetylanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-15(27)16-11-13-17(14-12-16)23-21-22(25-20-10-6-5-9-19(20)24-21)26-30(28,29)18-7-3-2-4-8-18/h2-14H,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQWWCMNEBFDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.